![molecular formula C13H18O3 B3014174 3-Acetyladamantane-1-carboxylic acid CAS No. 91442-73-8](/img/structure/B3014174.png)
3-Acetyladamantane-1-carboxylic acid
Overview
Description
3-Acetyladamantane-1-carboxylic acid is a chemical compound with the molecular formula C13H18O3 . It is classified as an intermediate .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, 3-Phenyl-adamantane-1-carboxylic acid (PACA), was synthesized and characterized by X-ray diffraction (XRD), thermogravimetric analysis (TGA), and Fourier transform infrared spectroscopy (FTIR) . This could suggest potential synthesis methods for this compound.Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of this compound is 222.28 . Other specific physical and chemical properties were not found.Relevant Papers A paper on the synthesis and characterization of 3-Phenyl-adamantane-1-carboxylic acid, a compound related to this compound, was found . The paper discusses the synthesis of the compound and its characterization using various techniques . This could provide valuable insights for research involving this compound.
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
3-Acetyladamantane-1-carboxylic acid plays a role in the synthesis of various compounds. An efficient method was developed for synthesizing 2-(3-hydroxy-1-adamantane)-2-oxoacetic acid, a saxagliptin intermediate, from 1-adamantanecarboxylic acid. This process includes acylation and oxidation steps, highlighting the compound's utility in pharmaceutical intermediates (Liao et al., 2019).
Catalytic and Chemical Reactions
The compound is also involved in catalytic and chemical reactions. For instance, it features in the Pd(II)-mediated cascade carboxylative annulation to construct benzo[b]furan-3-carboxylic acids. This process involves the formation of new bonds and demonstrates the compound's role in complex organic syntheses (Liao et al., 2005).
Iron Overload Treatment
This compound derivatives have been explored for treating iron overload. Conjugates with desferrioxamine B (DFOB) and adamantane derivatives showed potential in mobilizing intracellular iron, suggesting therapeutic applications in conditions like beta-thalassemia (Liu et al., 2010).
Peptide Synthesis
Derivatives of this compound have been incorporated into peptides, indicating its relevance in the field of peptide chemistry. Efficient synthesis of such derivatives facilitates the creation of linear and cyclic peptides, expanding the scope of peptide-based research and drug development (Pätzel et al., 2004).
Bio-Oil Reforming
In the context of sustainable energy, carboxylic acids, including this compound derivatives, are significant in the steam reforming of bio-oil for hydrogen generation. This research contributes to our understanding of bio-oil's behavior in the reforming process, highlighting the potential for sustainable hydrogen production (Zhang et al., 2018).
Electrochemical and Catalytic Studies
The compound is also significant in electrochemical studies. For instance, carboxylic acids, including derivatives of this compound, have been examined for their partitioning behavior in electrochemical systems, providing insights into their chemical properties and potential applications (Fujii & Tanaka, 1981).
properties
IUPAC Name |
3-acetyladamantane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-8(14)12-3-9-2-10(4-12)6-13(5-9,7-12)11(15)16/h9-10H,2-7H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSYFGOQROAZCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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